molecular formula C13H14ClNO B027535 6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 92028-21-2

6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No. B027535
CAS RN: 92028-21-2
M. Wt: 235.71 g/mol
InChI Key: ONIVGWWTHRIXHL-UHFFFAOYSA-N
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Description

6-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound that is not widely documented in the literature. It is a derivative of biphenyl, which is an organic compound that forms colorless crystals . The 6-methoxy-[1,1’-biphenyl]-3-amine hydrochloride compound contains a methoxy group (-OCH3) attached to one of the carbon atoms in the biphenyl structure .

Scientific Research Applications

Lasing Applications

  • Scientific Field : Optoelectronics
  • Application Summary : Methoxy-substituted biphenyl compounds are used in the synthesis of thiophene/phenylene co-oligomers (TPCO) species for lasing applications .
  • Methods of Application : The compounds are synthesized and then used to create single crystals. These crystals are then used in lasing applications .
  • Results or Outcomes : Amplified spontaneous emission (ASE) and optically pumped lasing were observed from the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement .

Inhibition of PD-1/PD-L1 Complex

  • Scientific Field : Biomedical Research
  • Application Summary : Biphenyl-based compounds containing pomalidomide were developed and evaluated for their activity to inhibit and degrade the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) complex .
  • Methods of Application : The compounds were synthesized and then evaluated for their inhibitory activity against PD-1/PD-L1 using a homogenous time-resolved fluorescence (HTRF) binding assay .
  • Results or Outcomes : Most of the compounds displayed excellent inhibitory activity against PD-1/PD-L1 .

Design of PD-1/PD-L1 Interaction Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Methoxy-substituted biphenyl compounds have been used in the design of inhibitors for the PD-1/PD-L1 interaction, a key immune suppressive checkpoint axis .
  • Methods of Application : The compounds were synthesized and evaluated for their inhibitory activity against PD-1/PD-L1 using a homogenous time-resolved fluorescence (HTRF) binding assay .
  • Results or Outcomes : Compound 43 was identified as the most promising PD-1/PD-L1 inhibitor with an IC50 value of 10.2 nM in the HTRF assay .

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Methoxy-substituted biphenyl compounds can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
  • Methods of Application : The compounds are synthesized and then used to create indole derivatives .
  • Results or Outcomes : The synthesized indole derivatives have various biologically vital properties and can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Design of PD-1/PD-L1 Interaction Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Methoxy-substituted biphenyl compounds have been used in the design of inhibitors for the PD-1/PD-L1 interaction, a key immune suppressive checkpoint axis .
  • Methods of Application : The compounds were synthesized and evaluated for their inhibitory activity against PD-1/PD-L1 using a homogenous time-resolved fluorescence (HTRF) binding assay .
  • Results or Outcomes : Compound 43 was identified as the most promising PD-1/PD-L1 inhibitor with an IC50 value of 10.2 nM in the HTRF assay .

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Methoxy-substituted biphenyl compounds can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
  • Methods of Application : The compounds are synthesized and then used to create indole derivatives .
  • Results or Outcomes : The synthesized indole derivatives have various biologically vital properties and can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

properties

IUPAC Name

4-methoxy-3-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVGWWTHRIXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375134
Record name 6-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride

CAS RN

92028-21-2
Record name 6-Methoxy[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92028-21-2
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